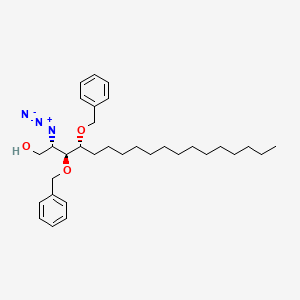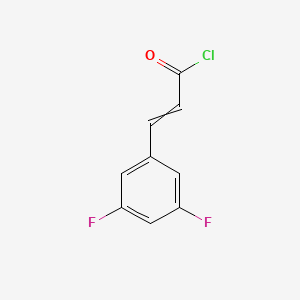
3-(3,5-Difluorophenyl)prop-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Difluorophenyl)prop-2-enoyl chloride is an organic compound with the molecular formula C9H5ClF2O. It is a derivative of cinnamoyl chloride, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3,5-Difluorophenyl)prop-2-enoyl chloride can be synthesized through the reaction of 3,5-difluorobenzaldehyde with acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of 3,5-difluorocinnamic acid using thionyl chloride or oxalyl chloride under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)prop-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or tetrahydrofuran.
Addition Reactions: Reagents such as hydrogen bromide or hydrogen chloride can be used for electrophilic addition, while Grignard reagents can be used for nucleophilic addition.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Addition Reactions: Products include halogenated derivatives and alcohols.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Scientific Research Applications
3-(3,5-Difluorophenyl)prop-2-enoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)prop-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Difluorophenyl)prop-2-enoyl chloride
- 3-(2,4-Difluorophenyl)prop-2-enoyl chloride
- 3-(3,5-Dichlorophenyl)prop-2-enoyl chloride
Uniqueness
3-(3,5-Difluorophenyl)prop-2-enoyl chloride is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and properties. The 3,5-difluoro substitution pattern enhances the compound’s electrophilicity and stability compared to other isomers or analogs. This makes it particularly useful in certain synthetic applications and research studies.
Properties
CAS No. |
203443-59-8 |
|---|---|
Molecular Formula |
C9H5ClF2O |
Molecular Weight |
202.58 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H5ClF2O/c10-9(13)2-1-6-3-7(11)5-8(12)4-6/h1-5H |
InChI Key |
GIBLCXTYLCOCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)
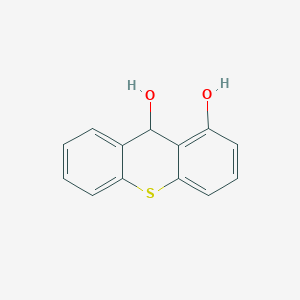
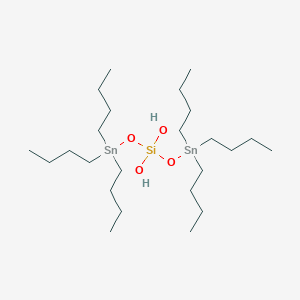
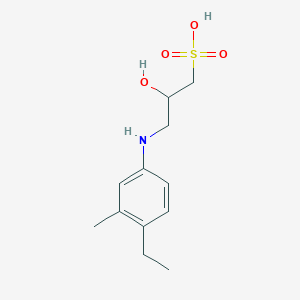
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
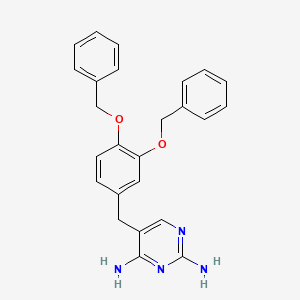
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
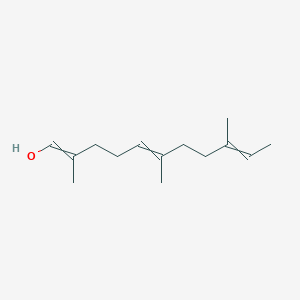
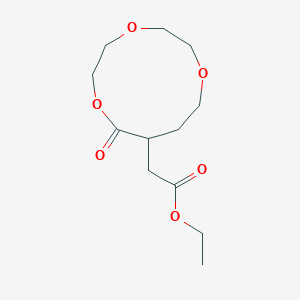
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)
